molecular formula C11H14BrNO2 B2443205 2-bromo-N-(3-methoxypropyl)benzamide CAS No. 349092-66-6

2-bromo-N-(3-methoxypropyl)benzamide

Cat. No. B2443205
CAS RN: 349092-66-6
M. Wt: 272.142
InChI Key: VVQOYXKLKRYPAB-UHFFFAOYSA-N
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Description

“2-bromo-N-(3-methoxypropyl)benzamide” is a chemical compound that belongs to the class of benzamides. It has an empirical formula of C11H14BrNO2 and a molecular weight of 272.14 .


Molecular Structure Analysis

The SMILES string of “2-bromo-N-(3-methoxypropyl)benzamide” is O=C(NCCCOC)C(C=CC=C1)=C1Br . The InChI is 1S/C11H14BrNO2/c1-15-8-4-7-13-11(14)9-5-2-3-6-10(9)12/h2-3,5-6H,4,7-8H2,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

“2-bromo-N-(3-methoxypropyl)benzamide” is a solid . It has a molecular weight of 272.14 . The InChI key is VVQOYXKLKRYPAB-UHFFFAOYSA-N .

Scientific Research Applications

Antifungal Activity Research has shown the potential of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which share structural similarities with 2-bromo-N-(3-methoxypropyl)benzamide, in antifungal applications. Novel molecules derived from this compound have been synthesized and demonstrated antifungal activity against pathogens such as Fusarium oxysporum, Sclerotinia sclerotiorum, and Saccharomyces cerevisiae. These findings suggest the utility of such compounds in developing antifungal agents, highlighting their relevance in addressing plant pathogenic fungi and common yeasts (Ienascu et al., 2018).

Molecular Structure Analysis The investigation of molecular structures through X-ray diffraction analysis and density functional theory (DFT) calculations has been applied to 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides, including 2-bromo derivatives. Such studies provide insights into the crystal packing, hydrogen bonding interactions, and theoretical energy frameworks of these compounds, contributing to the understanding of their chemical properties and potential applications in material science and drug design (Saeed et al., 2020).

Synthetic Methodology Development Research into synthetic methodologies has been enriched by the exploration of 2-bromo-N-(3-methoxypropyl)benzamide and related compounds. Studies have focused on selective radical cyclization processes catalyzed by electrogenerated nickel(I) complexes, leading to the efficient synthesis of tetrahydrofuran derivatives. This work illustrates the compound's role in advancing synthetic organic chemistry and the development of novel cyclization reactions, offering pathways to complex organic structures (Esteves et al., 2007).

By-Product Analysis in Synthesis The synthesis of N-Benzyl-2-bromo-3-methoxypropionamide, closely related to the compound , has been studied to understand the mechanism of formation of main impurities in its synthesis via mixed anhydride methods. This research is critical for refining synthetic routes and improving the purity of the final product, which is essential for its application in further chemical transformations (Li Yong, 2013).

Pharmacological Potential Exploration The development of novel oxazol-5(4H)-ones by reacting 2-(4-(4-X-phenylsulfonyl)phenyl)-4-(3-bromo/3-bromo-4-methoxy-benzylidene)oxazol-5(4H)-ones has demonstrated the pharmacological potential of bromo-methoxy-benzamide derivatives. These compounds have been evaluated for cytotoxicity and antimicrobial activity, offering a foundation for the development of new therapeutic agents (Rosca et al., 2020).

Safety and Hazards

“2-bromo-N-(3-methoxypropyl)benzamide” is classified as a combustible solid . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2-bromo-N-(3-methoxypropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-15-8-4-7-13-11(14)9-5-2-3-6-10(9)12/h2-3,5-6H,4,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQOYXKLKRYPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(3-methoxypropyl)benzamide

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